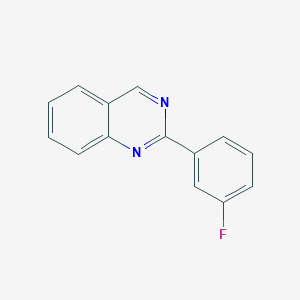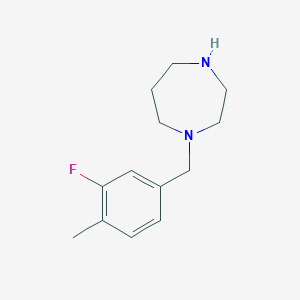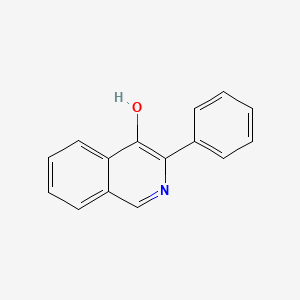
5-Phenylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylnaphthalen-1-ol is an organic compound with the molecular formula C16H12O It is a derivative of naphthalene, where a phenyl group is attached to the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylnaphthalen-1-ol can be achieved through selective electrophilic cyclization of ortho-carbonylarylacetylenols. This method involves the Sonogashira coupling between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives. The resulting precursors are then treated with (+)-CSA under heating conditions to construct the this compound intermediates. The reaction is conducted in methyl trimethylacetate solvent, which predominantly produces the desired product through 6-endo-dig cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for large-scale production. The use of Sonogashira coupling and selective cyclization provides a reliable pathway for synthesizing this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions: 5-Phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming naphthoquinone derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Substituted naphthalenes with different functional groups.
Aplicaciones Científicas De Investigación
5-Phenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a precursor for naphthoquinone derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Naphthalene derivatives, including this compound, are explored for their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-Phenylnaphthalen-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivatives and their applications. For instance, naphthalene derivatives are known to interact with cellular proteins, affecting processes such as cell signaling and metabolism .
Comparación Con Compuestos Similares
Naphthalene: The parent compound with two fused benzene rings.
1-Phenylnaphthalene: A similar compound with a phenyl group attached to the naphthalene ring.
N-Phenylnaphthalen-1-amine: An aromatic amine derivative of naphthalene.
Uniqueness: 5-Phenylnaphthalen-1-ol is unique due to the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This functional group allows for various chemical modifications and enhances the compound’s reactivity compared to its analogs .
Propiedades
Número CAS |
61982-94-3 |
|---|---|
Fórmula molecular |
C16H12O |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
5-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H12O/c17-16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11,17H |
Clave InChI |
XKWJZKRUCUZDHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)
![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)




![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)



